3-Chloro-4-cyclopropoxypicolinic acid
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Overview
Description
3-Chloro-4-cyclopropoxypicolinic acid: is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a cyclopropoxy group at the fourth position on the picolinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxypicolinic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of 3-chloro-4-hydroxypicolinic acid using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxypicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-4-cyclopropoxypicolinic acid or 3-thio-4-cyclopropoxypicolinic acid.
Oxidation: Formation of 3-chloro-4-cyclopropoxy-2-pyridone.
Reduction: Formation of 3-chloro-4-cyclopropylpicolinic acid.
Scientific Research Applications
3-Chloro-4-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxypicolinic acid
- 3-Chloro-4-methoxypicolinic acid
- 3-Chloro-4-ethoxypicolinic acid
Uniqueness
3-Chloro-4-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-6(14-5-1-2-5)3-4-11-8(7)9(12)13/h3-5H,1-2H2,(H,12,13) |
InChI Key |
AKITXGJLIKPDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)O)Cl |
Origin of Product |
United States |
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